molecular formula C29H25NO5 B4131279 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4131279
M. Wt: 467.5 g/mol
InChI Key: LHFQLPKZOZWVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO5/c1-34-26-14-11-19(15-27(26)35-2)18-30-24-10-6-5-9-23(24)29(33,28(30)32)17-25(31)22-13-12-20-7-3-4-8-21(20)16-22/h3-16,33H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFQLPKZOZWVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=CC=CC=C5C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

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